4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It includes a piperazine ring, a pyridine ring with a trifluoromethyl group, and a carboxylic acid ester group. The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and pyridine rings would give the molecule a certain degree of rigidity, while the trifluoromethyl group could influence its electronic properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the ester group could undergo hydrolysis, while the pyridine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques and Derivatives : The compound can be synthesized using various techniques. For instance, 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, which are similar in structure, are prepared from serine and terminal acetylenes and undergo Claisen rearrangement to yield piperidine derivatives. These derivatives serve as versatile intermediates for a broad range of substituted piperidine subunits in amines (Acharya & Clive, 2010).
- X-ray Diffraction Studies : Such compounds are also subject to X-ray diffraction studies for structural confirmation. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a related compound, has been characterized and its structure confirmed via single crystal XRD data (Sanjeevarayappa et al., 2015).
Chemical Reactions and Catalysis
- Catalytic Applications : Piperazine derivatives are used as catalysts in chemical reactions. For example, polymethacrylates containing a 4‐amino‐pyridyl derivative covalently attached have been synthesized and utilized as effective catalysts in acylation chemistry (Mennenga et al., 2015).
- Synthesis of Macroporous Polymer‐Supported Reagents : These compounds are also involved in the synthesis of macroporous polymer‐supported reagents and linear macromolecules. This includes the preparation of N,N'-Bis(4-pyridinyl)piperazine and N-(4-pyridinyl)piperazine, which can be linked onto a macroporous polymeric carrier to produce a polymer-bound catalyst (Huang et al., 2000).
Medicinal Chemistry and Pharmacology
- Drug Metabolism Studies : While detailed drug usage and dosage are excluded, it's worth noting that compounds with similar structures are subjects of pharmacokinetics and metabolism studies in various clinical settings. For example, Flumatinib, a compound structurally related to piperazine, was studied to understand its metabolic pathways in chronic myelogenous leukemia patients (Gong et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClF3N3O2/c1-15(2,3)25-14(24)23-6-4-22(5-7-23)10-13-12(17)8-11(9-21-13)16(18,19)20/h8-9H,4-7,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEQXYVZAIKMCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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